This compound falls under the category of nitrobenzonitriles and piperazine derivatives. It is often studied for its pharmacological properties, particularly in the context of drug development and medicinal chemistry.
The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile can be achieved through several methods. A common synthetic route involves the following steps:
This method has been described in various studies, emphasizing its efficiency and yield in producing the desired compound .
The molecular structure of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile consists of:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformational flexibility and spatial orientation .
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile is primarily investigated concerning its biological activity, particularly its potential as an anti-cancer agent or in modulating immune responses.
The physical and chemical properties of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile include:
The applications of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile are diverse:
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile employs sequential nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-withdrawing nature of the nitrile and nitro groups to facilitate piperazine ring conjugation. A representative pathway begins with 2-chloro-5-nitrobenzonitrile as the core scaffold, where the chlorine at C2 is selectively displaced by N-unsubstituted piperazine under reflux in aprotic solvents (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃, triethylamine) [1] [3]. This yields the intermediate 2-(piperazin-1-yl)-5-nitrobenzonitrile. Subsequent N-alkylation introduces the 2-hydroxyethyl group using 2-bromoethanol or ethylene carbonate under controlled pH (pH 8–9) to minimize O-alkylation byproducts [3].
Alternative routes utilize solid-phase synthesis via Wang resin-linked piperazine, where the benzonitrile scaffold is coupled to the immobilized amine, followed by hydroxyethylation and cleavage. This method reduces purification steps but suffers from lower overall yields (45–52%) compared to solution-phase synthesis (68–75%) [1] [3]. Microwave-assisted synthesis significantly accelerates the SNAr step, reducing reaction times from 12 hours to 25 minutes while maintaining yields >85% [3].
Table 1: Comparative Synthetic Routes for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Solution-phase (2-step) | DMF, K₂CO₃, 80°C, 12 h (Step 1); 60°C, 6 h (Step 2) | 75 | 99.1 |
Solid-phase | Wang resin, DCM, RT, 18 h; cleavage: TFA/H₂O | 52 | 97.3 |
Microwave-assisted | ACN, DIEA, 120°C, 25 min (Step 1) | 88 | 98.7 |
The nitro group at C5 serves dual roles: (1) as a strong electron-withdrawing group, it augments the electrophilicity of the C2 position, enabling efficient SNAr with piperazine; and (2) it facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding sites), as demonstrated in molecular docking studies of analogous quinazoline-based kinase inhibitors [1] [3]. Computational analyses (density functional theory) reveal that the nitro group reduces the LUMO energy (-3.2 eV) of the benzonitrile core, enhancing charge transfer interactions with enzymes [1].
The 2-hydroxyethyl moiety on the piperazine N4 atom improves aqueous solubility (log P reduction from 2.8 to 1.6) and provides a hydrogen-bond donor/acceptor motif critical for target engagement. In glucokinase activators like quinazolin-4-one derivatives, hydroxyalkyl groups enhance binding to the allosteric site’s Arg63 residue via water-mediated hydrogen bonds [1]. This group’s metabolic stability is superior to methyl or acetyl analogs, as evidenced by microsomal assays showing <5% dealkylation over 60 minutes [3].
Solid-phase synthesis employs Wang resin-bound piperazine, where the benzonitrile scaffold is coupled using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) activation. After hydroxyethylation, trifluoroacetic acid (TFA) cleavage releases the product. Advantages include simplified purification (filtration washes) and automation compatibility. However, challenges include resin loading limitations (0.6–0.8 mmol/g) and TFA-induced impurities [1] [3].
Solution-phase synthesis offers higher scalability (batch sizes >100 g) and avoids cleavage-driven yield losses. Key innovations include:
Table 2: Efficiency Metrics for Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Overall yield | 45–52% | 68–75% |
Purity (HPLC) | 97.3% | 99.1% |
Reaction scale limit | 5 g | >100 g |
Typical impurities | TFA adducts (1–3%) | Dimeric piperazines (0.5%) |
Regioselectivity at C5 vs. C3/C6: The C5-nitro group’s meta-position relative to the C2-nitrile ensures optimal electronic polarization for SNAr. Substitution at C3 or C6 diminishes reactivity due to reduced resonance stabilization of the Meisenheimer complex. Kinetic studies show C5-nitro derivatives react 8-fold faster with piperazine than C4-nitro analogs [1] [3].
N4 vs. N1 alkylation in piperazine: Steric and electronic factors dictate hydroxyethylation exclusively at the less-hindered N4 nitrogen. Nuclear magnetic resonance (¹H-NMR) kinetics confirm N4-alkylation proceeds 50× faster than N1-alkylation due to the lower pKa of the secondary amine (pKa N4-H: 7.2 vs. N1-H: 9.8). X-ray crystallography of intermediates verifies N4-substitution, with no detectable N1-regioisomer [1] [3].
Molecular modeling further validates that the C5-nitro/N4-hydroxyethyl orientation maximizes target binding. In epidermal growth factor receptor (EGFR) kinase homology models, the nitro group forms a π-stacking interaction with Phe723, while the hydroxyethyl moiety hydrogen-bonds to Thr790, collectively contributing to a ΔG of −9.8 kcal/mol [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7